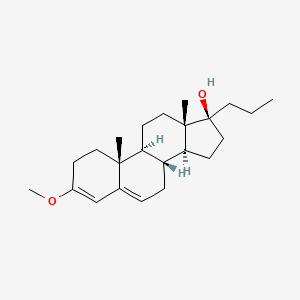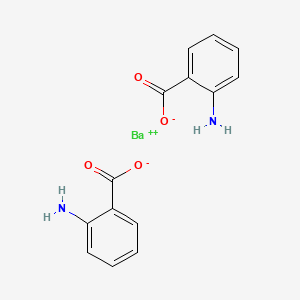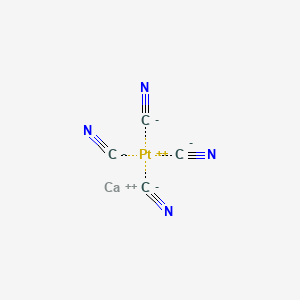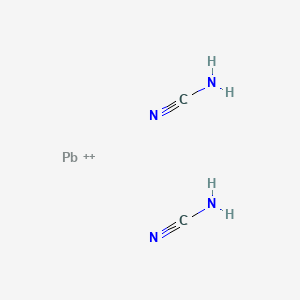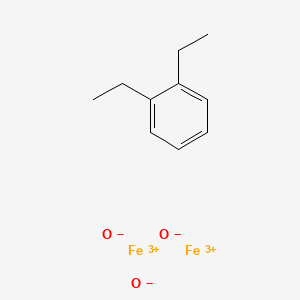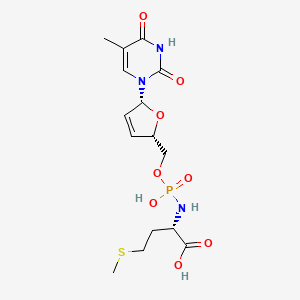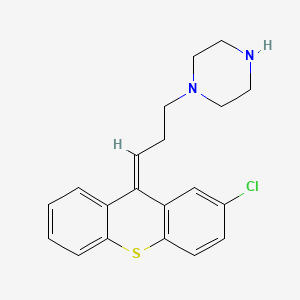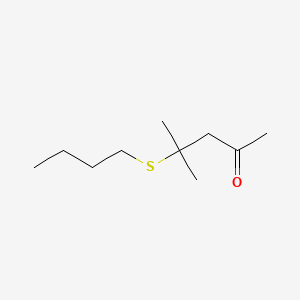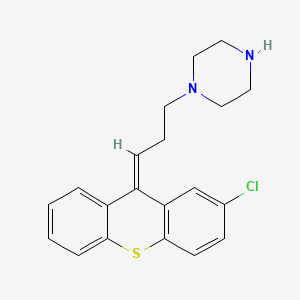
Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)-, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)- is an organic compound known for its diverse applications in medicinal chemistry. It is a derivative of thioxanthene and piperazine, characterized by the presence of a chloro-substituted thioxanthene moiety linked to a piperazine ring through a propylidene bridge. This compound is notable for its pharmacological properties, particularly in the field of antipsychotic medications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)- typically involves multiple steps:
Formation of Thioxanthene Derivative: The initial step involves the synthesis of a thioxanthene derivative, which is achieved through the chlorination of thioxanthene.
Formation of Propylidene Bridge: The chlorinated thioxanthene is then reacted with a propylidene group to form the intermediate compound.
Coupling with Piperazine: The final step involves the coupling of the intermediate with piperazine under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxanthene moiety to its corresponding dihydro derivative.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted thioxanthenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential as an antipsychotic agent due to its ability to modulate neurotransmitter receptors.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)- involves its interaction with dopamine receptors in the brain. It acts as an antagonist at D1 and D2 dopamine receptors, which helps in modulating the dopaminergic activity associated with psychotic disorders. This interaction leads to a reduction in symptoms such as hallucinations and delusions .
Comparación Con Compuestos Similares
Similar Compounds
Zuclopenthixol: Another thioxanthene derivative with similar antipsychotic properties.
Chlorprothixene: A related compound with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)- is unique due to its specific structural features that confer distinct pharmacological properties. Its ability to selectively interact with dopamine receptors makes it a valuable compound in the treatment of psychotic disorders .
Propiedades
Número CAS |
21642-94-4 |
|---|---|
Fórmula molecular |
C20H21ClN2S |
Peso molecular |
356.9 g/mol |
Nombre IUPAC |
1-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazine |
InChI |
InChI=1S/C20H21ClN2S/c21-15-7-8-20-18(14-15)16(17-4-1-2-6-19(17)24-20)5-3-11-23-12-9-22-10-13-23/h1-2,4-8,14,22H,3,9-13H2/b16-5- |
Clave InChI |
SLTQOJGWYUTULB-BNCCVWRVSA-N |
SMILES isomérico |
C1CN(CCN1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
SMILES canónico |
C1CN(CCN1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


